BenchChemオンラインストアへようこそ!

Clofezone

Osteoarthritis Analgesic Efficacy Head-to-Head Trial

Clofezone (Perclusone) is the equimolar compound of phenylbutazone and clofexamide, delivering a unique pharmacological profile distinct from simple mixtures. With a documented 65% relative oral bioavailability, it serves as a critical model for studying altered drug absorption kinetics in combination products. Clinical data show superiority over diclofenac in osteoarthritis and a long-term stabilizing effect in rheumatoid arthritis. Ideal as a positive control in preclinical OA flare-up models and for investigating sustained remission mechanisms. Choose this compound for its unrivaled scientific differentiation in comparative NSAID research.

Molecular Formula C33H41ClN4O4
Molecular Weight 593.2 g/mol
CAS No. 17449-96-6
Cat. No. B1669204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofezone
CAS17449-96-6
SynonymsClofezone;  Perclusone;  Clofezonum
Molecular FormulaC33H41ClN4O4
Molecular Weight593.2 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl
InChIInChI=1S/C19H20N2O2.C14H21ClN2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h4-13,17H,2-3,14H2,1H3;5-8H,3-4,9-11H2,1-2H3,(H,16,18)
InChIKeyICBCZMIEENEERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clofezone (CAS 17449-96-6): A Dual-Component NSAID for Research into Rheumatic and Musculoskeletal Pain Pathways


Clofezone (trade name Perclusone) is an equimolar combination of the NSAID phenylbutazone and the antidepressant clofexamide [1]. Classified as a non-steroidal anti-inflammatory drug (NSAID) within the butylpyrazolidine subclass (ATC codes M01AA05 and M02AA03) [2], it was historically developed for the treatment of inflammatory and degenerative joint conditions [3]. Its dual-component nature distinguishes it from single-entity NSAIDs, offering a distinct pharmacological profile that is the subject of comparative research. The compound is no longer marketed in most countries due to safety concerns associated with phenylbutazone , but it remains a relevant tool for scientific study.

Why Clofezone (Perclusone) Cannot Be Readily Substituted with Phenylbutazone or Diclofenac


Direct substitution of Clofezone with its components or other NSAIDs is not supported by pharmacokinetic and clinical data. Clofezone is not a simple mixture but an equimolar compound of phenylbutazone and clofexamide [1], resulting in a distinct pharmacokinetic profile. For instance, the relative bioavailability of phenylbutazone from oral Clofezone capsules is only 65%, compared to a complete (near 100%) systemic uptake from an equivalent dose of pure phenylbutazone dragées [2]. This demonstrates a significant alteration in the absorption of the active NSAID moiety when delivered as Clofezone. Furthermore, clinical studies reveal differences in therapeutic effects; Clofezone has demonstrated superior efficacy in specific endpoints against diclofenac in osteoarthritis [3] and a unique long-term stabilizing effect in rheumatoid arthritis not seen with other NSAIDs [4]. These quantitative disparities confirm that Clofezone is not a functional equivalent of phenylbutazone, diclofenac, or other in-class alternatives.

Quantitative Differentiation of Clofezone (17449-96-6) from Comparator NSAIDs


Superior Short-Term Pain and Inflammation Reduction in Osteoarthritis vs. Diclofenac

In a 1978 double-blind, placebo-controlled, cross-over trial of 29 outpatients with activated osteoarthrosis of the knee or hip, Clofezone demonstrated significantly greater improvement in key clinical parameters compared to diclofenac [1]. After two weeks, Clofezone (1200 mg/day then 600 mg/day) led to significant improvement in pain at rest, pain during movement, inflammation, and mobility. Diclofenac (150 mg/day then 75 mg/day) only showed significant improvement for pain during movement. A direct statistical comparison found the reduction in pain during movement and in inflammation was significantly greater for Clofezone than for diclofenac [1].

Osteoarthritis Analgesic Efficacy Head-to-Head Trial

Superior Long-Term Disease Stabilization in Rheumatoid Arthritis vs. Multiple NSAIDs

A 4-year study compared Clofezone (600 mg daily) to a control group receiving other NSAIDs (mostly acetylsalicylic acid, phenylbutazone, or indomethacin) in 84 rheumatoid arthritis patients who had achieved initial remission [1]. The Clofezone group experienced significantly more stable remissions, with only rare and remarkably short reactivations. In contrast, the control group had distinctly more frequent and longer-lasting reactivations. The Lansbury-Index was used to track disease activity, and Clofezone's tolerance was noted as 'very good' with no side effects observed, while the control group experienced worse tolerance and more frequent drug changes [1].

Rheumatoid Arthritis Disease Modification Long-term Therapy

Reduced and Altered Phenylbutazone Bioavailability from Clofezone Formulations

A comparative bioavailability study in patients with rheumatic diseases revealed that Clofezone, despite containing 49% phenylbutazone by weight, delivers the phenylbutazone moiety differently than pure phenylbutazone [1]. When given in equivalent doses (0.4 g phenylbutazone or 0.8 g Clofezone), the relative bioavailability (BA) of phenylbutazone from oral Clofezone (Perclusone) capsules was only 65%, compared to a near 100% systemic uptake from phenylbutazone dragées [1]. Furthermore, the absorption from suppositories was even lower, with a BA of 41% for Perclusone suppositories versus 67% for phenylbutazone suppositories [1].

Pharmacokinetics Bioavailability Formulation Science

Dose-Dependent Uricosuric Effect and Rapid Reduction of Inflammation in a Mixed Rheumatic Cohort

A 1976 study of 56 inpatients with various rheumatic diseases treated with Clofezone (1200 mg/day for 1 week, then 600 mg/day) reported a highly significant decrease in disease activity after the first week, as measured by pain, joint swelling, and a 50% average reduction in erythrocyte sedimentation rate (ESR) over the treatment period [1]. Crucially, Clofezone also reduced serum uric acid levels in 38 of 45 patients, and normalized pathologically high levels in 15 of 17 patients [1]. This contrasts with the urate-retaining effect of phenylbutazone at low doses [2].

Uric Acid Metabolism Anti-inflammatory Biomarkers Dose-Response

Prolonged Duration of Action vs. Diclofenac in Osteoarthritis

In the 1978 comparative trial against diclofenac for activated osteoarthrosis, the study explicitly concluded that Clofezone had a longer-lasting action [1]. This observation is attributed, in part, to the mild antidepressant properties of its clofexamide component, which may contribute to a sustained analgesic effect [1]. This extended duration of action is a key differentiator from diclofenac, which is typically administered more frequently due to its shorter half-life.

Duration of Action Pharmacodynamics Osteoarthritis

Evidence-Based Research Application Scenarios for Clofezone (Perclusone)


Preclinical Modeling of Rapid-Onset Analgesia and Inflammation Control in Osteoarthritis

Based on its demonstrated superiority over diclofenac in reducing pain and inflammation within two weeks in a clinical osteoarthrosis trial [1], Clofezone is an ideal candidate for preclinical models of acute osteoarthritis flare-ups. Researchers can use it as a positive control to study rapid analgesic and anti-inflammatory mechanisms, and to compare the temporal dynamics of multi-symptom relief (pain at rest, pain on movement, swelling, mobility) against other NSAIDs.

Long-Term Disease Stabilization Studies in Rheumatoid Arthritis Models

The 4-year clinical evidence showing Clofezone's unique ability to maintain stable remission and prevent disease reactivation in rheumatoid arthritis patients, compared to other NSAIDs [2], positions it as a valuable tool in chronic RA research. It can be used as a comparator in long-term studies of disease-modifying agents or to investigate the mechanisms underlying sustained remission in inflammatory arthritis, where typical NSAIDs may fail.

Pharmacokinetic Studies of Modified Drug Absorption and Uricosuric Effects

The documented 65% relative oral bioavailability of phenylbutazone from Clofezone capsules [3] makes it a compelling model for studying altered drug absorption kinetics from combination products. Additionally, its unique uricosuric effect, which contrasts with the urate-retaining properties of phenylbutazone [4], makes Clofezone a useful tool in experimental models of hyperuricemia and gout, allowing for the investigation of NSAID derivatives with dual anti-inflammatory and urate-lowering actions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clofezone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.